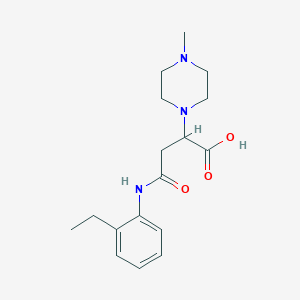
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, often referred to in scientific literature by its CAS number 1396764-87-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.
The molecular formula of the compound is C18H24N6O with a molecular weight of approximately 340.4 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia.
Absorption and Distribution
The compound demonstrates favorable absorption characteristics, with a predicted human intestinal absorption probability of approximately 79%. It is also expected to cross the blood-brain barrier effectively, which is essential for central nervous system (CNS) activity.
Metabolism
In terms of metabolic pathways, the compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions. Specifically, it has been shown to be a non-substrate for CYP2D6 and CYP3A4 enzymes.
Toxicity
Toxicity assessments reveal that the compound has a relatively low acute toxicity profile in animal models, with an LD50 greater than 2000 mg/kg. Additionally, it has been classified as non-carcinogenic based on Ames test results.
Biological Activity Data
| Biological Activity | Value |
|---|---|
| Human Intestinal Absorption | +0.7933 |
| Blood Brain Barrier Permeability | +0.7756 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 Inhibitory Promiscuity | Low |
| Ames Test (Carcinogenicity) | Non-carcinogen |
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
- Antipsychotic Activity : In another investigation involving rodent models of schizophrenia, the compound showed promise in reducing hyperactivity and improving cognitive deficits, suggesting potential antipsychotic properties.
- Neuroprotective Properties : Research indicated that the compound might exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cells.
Properties
IUPAC Name |
4-(2-ethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-13-6-4-5-7-14(13)18-16(21)12-15(17(22)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGTUDKBVJLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














